
CPU0213
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CPU0213 is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole core substituted with a carboxylic acid group and two chlorophenylmethoxy groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CPU0213 typically involves multi-step organic reactions. One common approach is the condensation of 2,4-bis[(4-chlorophenyl)methoxy]benzaldehyde with a suitable pyrazole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.
Analyse Chemischer Reaktionen
Molecular Mechanisms of CPU0213
This compound exerts its effects through Nox4-dependent superoxide (O₂⁻) production and endothelin receptor antagonism. In high-glucose environments, this compound inhibits the upregulation of endothelin A (ET-A) and endothelin B (ET-B) receptors , reducing oxidative stress and apoptosis in HK-2 cells (human renal tubular epithelial cells) .
Apoptosis Modulation
-
Bax/Bcl-2 Protein Regulation : High glucose increases pro-apoptotic Bax and decreases anti-apoptotic Bcl-2 expression. This compound reverses this imbalance, reducing apoptosis .
-
Annexin V-FITC Binding : this compound suppresses high-glucose-induced apoptosis, as evidenced by reduced Annexin V-FITC staining .
Oxidative Stress Inhibition
-
Superoxide Production : this compound attenuates high-glucose-induced O₂⁻ generation via Nox4 inhibition . Apocynin (a Nox inhibitor) mimics this effect, confirming the role of Nox4-mediated oxidative stress .
-
Redox Signaling : O₂⁻ production is central to apoptosis in HK-2 cells under diabetic conditions, and this compound disrupts this pathway .
Endothelin Receptor Interactions
Parameter | High Glucose (Control) | +this compound (10⁻⁵ M) |
---|---|---|
ET-A Receptor Expression | ↑ | ↓ |
ET-B Receptor Expression | ↑ | ↓ |
Nox4 Protein Levels | ↑ | ↓ |
O₂⁻ Production | ↑ | ↓ |
Protein Expression Dynamics
Therapeutic Implications
This compound’s dual action—endothelin receptor antagonism and Nox4 inhibition —positions it as a candidate for mitigating diabetic nephropathy. Its ability to suppress oxidative stress and apoptosis highlights its potential in preserving renal function .
Wissenschaftliche Forschungsanwendungen
Diabetic Nephropathy
Case Study: Renal Protection in Diabetic Models
- Objective : To evaluate the protective effects of CPU0213 on renal tubular cells under high glucose conditions.
- Findings : Research demonstrated that this compound significantly reduced apoptosis in human renal tubular epithelial cells (HK-2) exposed to high glucose levels. The treatment reversed the expression of pro-apoptotic protein Bax and increased anti-apoptotic protein Bcl-2, indicating a protective mechanism against oxidative stress-induced cell death .
Parameter | Control (High Glucose) | This compound Treatment |
---|---|---|
Bax Protein Expression | Increased | Decreased |
Bcl-2 Protein Expression | Decreased | Increased |
Apoptosis Rate (Annexin V) | High | Significantly Low |
Cardiovascular Health
Case Study: Improvement of Cardiac Function
- Objective : To assess the impact of this compound on cardiac function in models of ischemia/reperfusion injury.
- Findings : In a rat model, this compound treatment resulted in improved hemodynamics and reduced myocardial damage as indicated by lower levels of creatine kinase (CK) and lactate dehydrogenase (LDH) post-injury. The compound also enhanced phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), which are crucial for cardioprotection .
Parameter | Vehicle Group | This compound Group |
---|---|---|
CK Activity (U/mg protein) | 752.7 ± 71.0 | 505.9 ± 53.0 |
LDH Activity (U/mg protein) | Increased | Decreased |
Akt Phosphorylation | Low | Significantly Higher |
Inflammation and Oxidative Stress
Case Study: Inhibition of Neutrophil Infiltration
- Objective : To explore the anti-inflammatory effects of this compound in models of septic shock.
- Findings : The compound significantly reduced myeloperoxidase (MPO) activity, indicating decreased neutrophil infiltration and inflammation in treated subjects compared to controls . This suggests that this compound may have therapeutic potential in managing inflammatory conditions.
Wirkmechanismus
The mechanism of action of CPU0213 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde: A precursor in the synthesis of the target compound.
4-Chlorophenylpyrazole: Shares the pyrazole core structure.
Butylpyrazolecarboxylic acid: Similar functional groups but different substitution pattern.
Uniqueness
CPU0213 is unique due to its specific substitution pattern and the presence of both chlorophenylmethoxy and butylpyrazolecarboxylic acid moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
821780-32-9 |
---|---|
Molekularformel |
C28H26Cl2N2O4 |
Molekulargewicht |
525.4 g/mol |
IUPAC-Name |
5-[2,4-bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C28H26Cl2N2O4/c1-2-3-14-32-26(28(33)34)16-25(31-32)24-13-12-23(35-17-19-4-8-21(29)9-5-19)15-27(24)36-18-20-6-10-22(30)11-7-20/h4-13,15-16H,2-3,14,17-18H2,1H3,(H,33,34) |
InChI-Schlüssel |
GUXZTURICDZRGO-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=CC(=N1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)C(=O)O |
Kanonische SMILES |
CCCCN1C(=CC(=N1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)C(=O)O |
Synonyme |
5-[3,5-Bis-(4-chloro-benzyloxy)-phenyl]-2-butyl-2H-pyrazole-3-carboxylic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.